5-Bromo-2-(2-methoxyethoxy)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research
The pyrimidine nucleus is a fundamental heterocyclic scaffold that commands significant attention in medicinal and organic chemistry. ingentaconnect.comnih.gov As a core component of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA, its biological relevance is profound. ingentaconnect.com This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological systems, including enzymes and genetic material. nih.govresearchgate.net
In modern chemical research, pyrimidine derivatives are recognized as "privileged scaffolds" due to their remarkable versatility and wide spectrum of biological activities. researchgate.netbohrium.com Medicinal chemists have extensively explored this structural motif to develop therapeutic agents for a myriad of diseases. mdpi.comresearchgate.net The pyrimidine framework is a key feature in numerous FDA-approved drugs with applications as anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents. nih.govmdpi.com The adaptability of the pyrimidine ring allows for extensive structural modifications, providing a flexible platform for designing novel molecules with tailored pharmacological profiles. bohrium.com
| Activity | Reference |
|---|---|
| Anticancer | ingentaconnect.comresearchgate.netbenthamscience.com |
| Antiviral | nih.govmdpi.com |
| Anti-inflammatory | mdpi.com |
| Antimicrobial/Antibacterial | mdpi.comresearchgate.net |
| Antifungal | mdpi.com |
| Antioxidant | mdpi.com |
| Antidiabetic | mdpi.comresearchgate.net |
The Role of Halogenated Pyrimidines as Versatile Precursors in Organic Synthesis
Halogenated pyrimidines are exceptionally valuable building blocks in organic synthesis. researchgate.net The introduction of a halogen atom, such as bromine, onto the pyrimidine ring creates a reactive site that serves as a versatile handle for constructing more complex molecules. ontosight.ai The carbon-halogen bond can be selectively targeted in a wide array of chemical transformations.
These compounds are key precursors for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. guidechem.com The bromine atom in compounds like 5-bromopyrimidine (B23866) acts as an effective leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. ontosight.ai This reactivity is crucial for the synthesis of novel pharmaceutical intermediates and functional materials. researchgate.netguidechem.com Furthermore, halogenated pyrimidines have been investigated as non-hypoxic cell radiosensitizers in cancer therapy, where their incorporation into cellular DNA can enhance the efficacy of radiation treatment. nih.govnih.gov
Overview of 2-(Alkoxyethoxy)pyrimidine Motifs in Chemical Design
The incorporation of flexible side chains, such as the 2-(2-methoxyethoxy) group, at the 2-position of the pyrimidine ring is a strategic approach in modern chemical design. This particular motif combines an ether linkage with an ethyl spacer, which can influence the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and conformational flexibility.
In medicinal chemistry, such side chains are often introduced to optimize a compound's pharmacokinetic profile or to establish specific interactions with biological targets. For instance, the ethylene (B1197577) glycol-like linker can engage in hydrogen bonding and improve aqueous solubility. Research into endothelin receptor antagonists has utilized similar (pyrimidin-2-yl)oxy]ethoxy] moieties to connect different aromatic systems, demonstrating the utility of this linker in creating potent and effective drug candidates. acs.orgacs.org The synthesis of these motifs typically involves the reaction of a halogenated pyrimidine with the corresponding alcohol, such as 2-methoxyethanol (B45455), often under basic conditions. acs.org
Research Landscape of 5-Bromo-2-(2-methoxyethoxy)pyrimidine and Related Analogues
This compound is a specialized chemical intermediate that combines the key features of both a halogenated pyrimidine and a flexible alkoxyethoxy side chain. While specific research focused solely on this compound is limited, its value is evident from its role as a building block in the synthesis of more complex molecules. The structure is strategically designed for sequential, regioselective reactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H9BrN2O2 | cymitquimica.com |
| Molecular Weight | 233.06 g/mol | cymitquimica.com |
| CAS Number | 1289131-96-9 | cymitquimica.com |
| Purity | Typically ≥98% | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNCKNIATISMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 2 Methoxyethoxy Pyrimidine
Strategies for Constructing the Pyrimidine (B1678525) Ring Bearing a Bromo-Substituent
The foundational step in several synthetic routes to 5-Bromo-2-(2-methoxyethoxy)pyrimidine involves the initial construction of a pyrimidine ring that already contains a bromine atom at the 5-position. A primary and efficient method for this is the [3+3] cyclocondensation reaction. mdpi.com This strategy involves reacting a three-carbon precursor, which is brominated at the central carbon, with an amidine derivative.
A key precursor for this reaction is 2-bromomalonaldehyde (B19672) or its synthetic equivalents. When 2-bromomalonaldehyde is reacted with an amidine, such as acetamidine (B91507) hydrochloride, under acidic conditions (e.g., in glacial acetic acid), it undergoes cyclization to form the 5-bromo-2-substituted pyrimidine ring. google.com This method is advantageous as it directly installs the bromo-substituent in the desired position during the ring-forming step. The process is often a one-pot reaction that simplifies the preparation process and can be cost-effective due to the use of inexpensive starting materials. google.com
Alternative strategies might involve the cyclization of other appropriately substituted three-carbon synthons with amidines, though the use of 2-bromomalonaldehyde is a prominent example for directly achieving the 5-bromo substitution pattern. google.com
Introduction of the 2-(2-methoxyethoxy) Moiety via Nucleophilic Aromatic Substitution
A widely employed and versatile method for synthesizing the target compound involves the introduction of the 2-(2-methoxyethoxy) group onto a pre-formed 5-bromopyrimidine (B23866) ring. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Reactions with 2-Halopyrimidines and Methoxyethanol Derivatives
The SNAr pathway commences with a 5-bromopyrimidine derivative bearing a suitable leaving group, most commonly a halogen, at the 2-position. Substrates like 5-bromo-2-chloropyrimidine (B32469) or 5-bromo-2-fluoropyrimidine (B1268855) are ideal for this purpose. The pyrimidine ring is inherently electron-deficient, which activates positions 2, 4, and 6 towards nucleophilic attack. stackexchange.com A halogen at the 2-position is particularly susceptible to displacement because the negative charge in the intermediate Meisenheimer complex can be effectively stabilized by delocalization onto the adjacent ring nitrogen atoms. stackexchange.comstackexchange.com
The nucleophile in this reaction is the alkoxide of 2-methoxyethanol (B45455), which is generated in situ by treating 2-methoxyethanol with a base. The alkoxide then attacks the electron-deficient carbon at the 2-position of the pyrimidine ring, displacing the halide and forming the desired ether linkage. chemicalbook.com
Optimization of Reaction Conditions for Ether Formation
The success and efficiency of this SNAr reaction, a variant of the Williamson ether synthesis, are highly dependent on the reaction conditions. francis-press.com Careful optimization of parameters such as the base, solvent, and temperature is crucial for maximizing the yield and minimizing side reactions. numberanalytics.comnumberanalytics.com
Base : A strong, non-nucleophilic base is required to deprotonate the 2-methoxyethanol, forming the reactive alkoxide. Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃). numberanalytics.comresearchgate.net The choice of base can significantly influence the reaction rate and yield.
Solvent : Polar aprotic solvents are generally preferred for this reaction. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) effectively solvate the cation of the base while leaving the alkoxide nucleophile relatively unsolvated, thereby enhancing its nucleophilicity and accelerating the reaction. numberanalytics.com
Temperature : The reaction rate is also influenced by temperature. While some reactions may proceed at room temperature, heating is often necessary to achieve a reasonable reaction time. researchgate.net In some cases, microwave irradiation has been employed to rapidly and uniformly heat the reactants, leading to significantly reduced reaction times and improved yields. numberanalytics.com
The following table illustrates how hypothetical reaction conditions can influence the yield of the ether formation step.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 80 | 4 | 92 |
| 2 | K₂CO₃ | Acetonitrile | Reflux | 12 | 75 |
| 3 | KOtBu | THF | 60 | 6 | 88 |
| 4 | Cs₂CO₃ | DMSO | 90 | 3 | 95 |
Direct Bromination at the 5-Position of 2-(2-methoxyethoxy)pyrimidine
An alternative synthetic strategy involves introducing the bromine atom after the 2-(2-methoxyethoxy) side chain has been installed. This route begins with a pyrimidine ring that is unsubstituted at the 5-position, such as 2-chloropyrimidine. First, the 2-(2-methoxyethoxy) group is introduced via the SNAr reaction described previously, yielding 2-(2-methoxyethoxy)pyrimidine.
The subsequent step is the electrophilic bromination of this intermediate. While the pyrimidine ring itself is electron-deficient and generally resistant to electrophilic substitution, the 2-alkoxy group is an activating, ortho-para directing group due to the donation of its lone pair electrons into the ring system through resonance. This activation makes the 5-position (para to the alkoxy group) sufficiently nucleophilic to react with an electrophilic brominating agent.
Common reagents for this transformation include molecular bromine (Br₂) in a solvent like glacial acetic acid or a chlorinated solvent, or N-bromosuccinimide (NBS), often with a radical initiator in non-polar solvents or under acidic conditions. nih.gov This method allows for late-stage functionalization of the pyrimidine core. nih.gov
One-Pot Synthetic Approaches to 5-Bromo-2-Substituted Pyrimidines
To improve process efficiency, reduce waste, and simplify procedures, one-pot synthetic approaches are highly desirable. Such methods combine multiple reaction steps into a single process without the need for isolating and purifying intermediates.
Another powerful one-pot approach is the previously mentioned cyclocondensation of 2-bromomalonaldehyde with an amidine, which constructs the functionalized ring system in a single, convergent step. google.com
Comparative Analysis of Synthetic Pathways for this compound
The choice of the optimal synthetic pathway for this compound depends on factors such as the desired scale, cost, and available starting materials. The two primary strategies—building the brominated ring first versus late-stage bromination—offer different advantages.
| Feature | Pathway A: Halogenation then Substitution | Pathway B: Substitution then Bromination | Pathway C: One-Pot Cyclocondensation |
| Starting Materials | 5-Bromo-2-halopyrimidine, 2-Methoxyethanol | 2-Halopyrimidine, 2-Methoxyethanol, Brominating Agent | 2-Bromomalonaldehyde, Amidine derivative |
| Key Steps | SNAr | SNAr, Electrophilic Bromination | Cyclocondensation |
| Overall Yield | Generally high and predictable. | Can be high, but depends on selectivity of bromination. | Potentially high and very efficient. google.com |
| Atom Economy | Good, especially if the 2-halo precursor is readily made. | Moderate, as it involves an extra functionalization step. | Excellent, as the core is built in one step. |
| Scalability | Good; SNAr reactions are generally scalable. | Good, but may require careful control of the bromination step. | Very good; one-pot processes are ideal for industrial scale. google.com |
| Flexibility | Allows for various nucleophiles to be used with the same 5-bromo-2-halopyrimidine intermediate. | Allows for different electrophiles to be introduced at the 5-position. | Less flexible for varying the pyrimidine core substitution. |
| Potential Issues | Availability and cost of 5-bromo-2-halopyrimidine. | Potential for over-bromination or side reactions; regioselectivity. | Availability of 2-bromomalonaldehyde. |
Reactivity and Derivatization of 5 Bromo 2 2 Methoxyethoxy Pyrimidine
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-5 position of 5-Bromo-2-(2-methoxyethoxy)pyrimidine serves as a key handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar 5-bromopyrimidine (B23866) systems is well-established and serves as a reliable predictor of its behavior. illinois.edu For instance, the coupling of 5-bromopyrimidine derivatives with various aryl and heteroaryl boronic acids proceeds efficiently under standard conditions. illinois.edunih.gov
A closely related analogue, 2-methoxy-5-bromopyrimidine, can be converted to its corresponding boronic acid, 2-methoxy-5-pyrimidylboronic acid, which then undergoes Suzuki coupling with heteroaryl halides. rsc.orgworktribe.com The conditions used for these transformations are indicative of those suitable for the coupling of this compound with various organoboron reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Pyrimidine (B1678525) Systems
| Catalyst | Base | Solvent | Temperature (°C) | Reactants | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 2-Methoxy-5-pyrimidylboronic acid + Heteroaryl Halides | Heteroarylpyrimidines | 56-84 | rsc.orgworktribe.com |
| Pd₂(dba)₃ / Ligand | KF or NaOtBu | 1,4-Dioxane | Ambient to Elevated | 5-Bromopyrimidine + 2-Pyridylboronate | Heterobiaryl | 91 | nih.gov |
This interactive table summarizes typical conditions for Suzuki-Miyaura reactions involving pyrimidine scaffolds, providing a framework for developing protocols for this compound.
Stille Coupling for C-C Bond Formation
The Stille coupling reaction provides another effective route for C-C bond formation by coupling an organohalide with an organotin reagent (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orglibretexts.org
The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org Although specific studies on this compound are not detailed in the surveyed literature, its structural features as an aryl bromide make it a suitable substrate for this transformation. The reaction conditions are generally mild and can be adapted from protocols developed for other aryl and heteroaryl bromides.
Table 2: General Parameters for Stille Coupling of Aryl Bromides
| Catalyst | Ligand (if any) | Additive (optional) | Solvent | Coupling Partner |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | CuI | DMF, NMP | Aryl/Vinyl/Alkynyl-Sn(Alkyl)₃ |
| Pd₂(dba)₃ | P(t-Bu)₃, AsPh₃ | LiCl, CsF | Toluene, Dioxane | Heteroaryl-Sn(Alkyl)₃ |
This interactive table outlines common components and conditions for the Stille coupling, applicable to substrates like this compound.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a widely utilized method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes. scirp.org
Given its aryl bromide functionality, this compound is an excellent candidate for Sonogashira coupling. The reaction would involve its coupling with various terminal alkynes to produce 5-alkynyl-2-(2-methoxyethoxy)pyrimidines. The conditions for such a reaction can be inferred from established procedures for other bromo-heterocycles. nih.govresearchgate.net
Table 3: Typical Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N), Diisopropylamine (DIPA) | THF, DMF | Room Temp to 100°C |
| Pd(PPh₃)₄ | CuI | Piperidine, Cs₂CO₃ | Toluene, Acetonitrile | Room Temp to 80°C |
This interactive table presents standard conditions for the Sonogashira coupling, which can be applied to this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a premier method, involving the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. wikipedia.org This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds due to its tolerance for various functional groups. researchgate.net
This compound can readily participate in this reaction to form 5-amino-substituted pyrimidine derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. wikipedia.org Catalyst systems based on bulky, electron-rich phosphine ligands are generally most effective. researchgate.net
Table 4: Common Catalyst Systems and Bases for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent |
|---|---|---|---|
| Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOtBu, LiHMDS | Toluene, Dioxane |
This interactive table showcases frequently used catalyst/ligand systems and bases for the Buchwald-Hartwig amination of aryl bromides.
Other Metal-Mediated Transformations Involving the Bromine Atom
Beyond palladium catalysis, the bromine atom on the pyrimidine ring can be engaged in other important metal-mediated reactions, primarily involving lithium-halogen exchange. This reaction transforms the relatively unreactive C-Br bond into a highly nucleophilic organolithium species, which can then react with a variety of electrophiles.
A notable example is the synthesis of 2-methoxy-5-pyrimidylboronic acid from the analogous 2-methoxy-5-bromopyrimidine. rsc.orgworktribe.com The process involves treating the bromopyrimidine with n-butyllithium at low temperatures to generate the 5-lithiopyrimidine intermediate. This intermediate is then quenched with an electrophile, such as triisopropyl borate, to form the corresponding boronic acid derivative after hydrolysis. rsc.orgworktribe.com This lithiation-substitution sequence offers a powerful method for introducing a wide range of functional groups at the 5-position of the pyrimidine ring.
Transformations and Derivatization of the 2-(2-methoxyethoxy) Side Chain
The 2-(2-methoxyethoxy) side chain offers potential sites for chemical modification, although such transformations are less common than those at the C-5 bromine position. The ether linkages within this group are generally stable under the conditions used for cross-coupling reactions. However, under strong acidic or specific ether-cleaving conditions, this group could potentially be hydrolyzed or modified. Specific research detailing the derivatization or cleavage of the 2-(2-methoxyethoxy) side chain on a pyrimidine core is not prominently featured in the reviewed literature, suggesting that it is often employed as a stable, solubilizing, or directing group rather than a reactive handle.
Chemical Modifications at the Terminal Methoxy Group
The terminal methyl ether of the 2-(2-methoxyethoxy) side chain is a primary site for chemical modification, most notably through O-demethylation to unveil a primary alcohol. This transformation is a critical step in the synthesis of various derivatives, allowing for subsequent functionalization of the newly formed hydroxyl group.
Standard ether cleavage reagents are effective for this O-demethylation. Strong Lewis acids, such as boron tribromide (BBr₃), are commonly employed for the cleavage of aryl methyl ethers and can be applied to this system. chem-station.com The reaction typically proceeds via an SN2 mechanism, where the bromide ion attacks the less sterically hindered methyl group, leading to the formation of 5-bromo-2-(2-hydroxyethoxy)pyrimidine and methyl bromide. masterorganicchemistry.comlibretexts.org The reaction is generally performed in an inert solvent like dichloromethane (B109758) (DCM) at reduced temperatures to control the reactivity of BBr₃. chem-station.com
Another widely used method for ether cleavage is treatment with strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.compressbooks.pub Similar to the mechanism with BBr₃, the reaction involves protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the methyl group. libretexts.org These reactions often require elevated temperatures to proceed at a reasonable rate.
The resulting primary alcohol, 5-bromo-2-(2-hydroxyethoxy)pyrimidine, is a versatile intermediate. For instance, it can be further reacted to introduce different pyrimidine moieties at the hydroxyl position, as demonstrated in the synthesis of complex molecules like Macitentan. acs.org In such syntheses, the alcohol is typically deprotonated with a strong base, such as sodium hydride or potassium tert-butoxide, to form an alkoxide that then acts as a nucleophile. acs.org
| Reagent | Reaction Conditions | Product | Notes |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), low to ambient temperature | 5-Bromo-2-(2-hydroxyethoxy)pyrimidine | Highly effective for O-demethylation of primary ethers. chem-station.com |
| Hydrobromic acid (HBr) | Acetic acid or neat, elevated temperature | 5-Bromo-2-(2-hydroxyethoxy)pyrimidine | A common and cost-effective method for ether cleavage. pressbooks.pub |
| Hydroiodic acid (HI) | Acetic acid or neat, elevated temperature | 5-Bromo-2-(2-hydroxyethoxy)pyrimidine | Generally more reactive than HBr for ether cleavage. pressbooks.pub |
Reactions at the Ethoxy Linkage for Further Functionalization
The ethoxy linkage within the 2-(2-methoxyethoxy) side chain is generally more stable than the terminal methyl ether under the conditions typically used for O-demethylation. However, more forcing conditions or specific reagents can lead to the cleavage of this internal ether bond.
Complete cleavage of the entire 2-(2-methoxyethoxy) side chain to yield 5-bromo-2-hydroxypyrimidine (B17364) can be achieved under harsh acidic conditions, such as refluxing with a high concentration of HBr or HI. In this scenario, both ether linkages are susceptible to cleavage.
While direct functionalization of the ethoxy linkage without cleavage is less common, its formation during synthesis highlights its relative stability. For example, the 2-(2-hydroxyethoxy) side chain can be introduced by reacting a suitable precursor, such as 5-bromo-2-chloropyrimidine (B32469), with ethylene (B1197577) glycol in the presence of a base. acs.org This indicates that the ether linkage is stable to the reaction conditions used for its formation.
Applications in Advanced Organic Synthesis
5-Bromo-2-(2-methoxyethoxy)pyrimidine as a Key Building Block in Heterocyclic Synthesis
The presence of a bromine atom on the pyrimidine (B1678525) ring makes this compound an ideal substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the pyrimidine core and a wide range of aryl and heteroaryl boronic acids. The methoxyethoxy group at the 2-position serves to modulate the electronic properties of the pyrimidine ring and can also influence the solubility and pharmacokinetic properties of the resulting molecules.
The utility of 5-bromopyrimidines in Suzuki cross-coupling reactions has been well-documented, leading to the synthesis of a diverse library of heteroarylpyrimidine derivatives. For instance, 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid, synthesized from their respective 5-bromopyrimidine (B23866) precursors, have been shown to readily couple with various heteroaryl halides to produce compounds containing thienyl, quinolyl, and pyrimidyl moieties. jptcp.com This highlights the potential of this compound to serve as a scaffold for the construction of complex, multi-ring heterocyclic systems. The general applicability of Suzuki reactions with bromopyrimidines makes this compound a valuable tool for combinatorial chemistry and the rapid generation of new chemical entities. researchgate.netnovapublishers.com
A representative Suzuki cross-coupling reaction is depicted in the table below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Aryl-2-(2-methoxyethoxy)pyrimidine |
Precursor for Complex Polyfunctionalized Pyrimidine Architectures
Beyond simple cross-coupling reactions, this compound can serve as a starting point for the synthesis of more complex, polyfunctionalized pyrimidine architectures. The bromine atom can be strategically replaced through various substitution reactions, including amination, thiolation, and other palladium-catalyzed processes like the Buchwald-Hartwig amination. This allows for the introduction of a wide array of functional groups at the 5-position.
Furthermore, the methoxyethoxy group at the 2-position can be cleaved under specific conditions to reveal a hydroxyl group, which can then be further functionalized. This sequential functionalization strategy enables the creation of pyrimidines with multiple, distinct substituents, leading to molecules with highly specific properties. For example, a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, showcasing the potential to introduce various functionalities onto the pyrimidine core. nih.gov The ability to selectively modify different positions on the pyrimidine ring makes this compound a powerful precursor for generating libraries of complex molecules for screening in drug discovery and materials science. guidechem.com
Intermediate in the Synthesis of Biologically Active Compounds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. researchgate.net this compound and its derivatives have played a significant role in the development of new therapeutic agents.
A notable example of the application of a molecule containing the this compound core is in the discovery of Macitentan, an orally active, potent dual endothelin receptor antagonist. researchgate.netrsc.org In the synthesis of Macitentan, a related compound, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, was a key intermediate. rsc.org This demonstrates the direct relevance of the 5-bromo-2-(substituted)oxypyrimidine scaffold in the development of clinically important drugs.
Furthermore, bromo-pyrimidine derivatives have been extensively investigated as tyrosine kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. researchgate.netnih.gov The ability to functionalize the 5-position of the pyrimidine ring allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to the development of potent and selective inhibitors. researchgate.netmdpi.com
Acyclic nucleoside analogues are a class of antiviral and anticancer agents that mimic natural nucleosides but lack the cyclic sugar moiety. The synthesis of these compounds often involves the alkylation of a heterocyclic base, such as a pyrimidine derivative. While direct use of this compound in this context is not extensively documented, the general synthetic strategies for creating acyclic nucleoside analogues from pyrimidine precursors are well-established. The methoxyethoxy group in this compound itself resembles an acyclic sugar mimic, suggesting its potential as a starting material for novel acyclic nucleoside analogues with unique biological activities. The synthesis of chiral acyclic pyrimidine nucleoside analogues has been achieved using enzymatic methods, further expanding the possibilities for creating diverse and potent therapeutic agents.
Pyrimidine derivatives are not only important in pharmaceuticals but also play a significant role in modern agriculture as herbicides, fungicides, and insecticides. The structural diversity that can be achieved starting from precursors like this compound allows for the development of agrochemicals with improved efficacy, selectivity, and environmental profiles. Pyridine and pyrimidine-based compounds have been a major focus in the development of new pesticides in the 21st century, including novel auxin-like herbicides. The ability to introduce various substituents onto the pyrimidine ring through reactions involving the bromo group is crucial for optimizing the biological activity and crop safety of these compounds.
Integration into Materials Science and Polymer Chemistry
The unique electronic and photophysical properties of pyrimidine-containing molecules have led to their exploration in the field of materials science, particularly in the development of organic electronic materials. While the direct application of this compound in this area is an emerging field, the synthesis of novel semiconducting polymers containing pyrimidine units has been reported. researchgate.net These polymers often exhibit interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
The bromo- and methoxyethoxy- functionalities on this compound provide handles for incorporating this unit into polymeric structures. For instance, the bromine atom can be utilized in polymerization reactions such as Suzuki or Stille polycondensation to create conjugated polymers with a pyrimidine moiety in the main chain. Alternatively, the methoxyethoxy group could be modified to attach the pyrimidine as a pendant group on a polymer backbone. The electron-deficient nature of the pyrimidine ring can be exploited to create donor-acceptor type polymers, which are crucial for efficient charge separation and transport in organic solar cells. researchgate.net
Below is a table of pyrimidine-containing polymers and their potential applications in materials science:
| Polymer Structure | Potential Application | Reference |
| Poly[2-decyloxy-4,6-di(thien-2-yl)pyrimidine] | Organic Field-Effect Transistors (OFETs) | |
| Alternating copolymers of dimethylpyrimidine and aromatic dialdehydes | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |
| Conjugated polymers with pyrimidine and thienoindole units | Organic Photovoltaics (OPVs) | researchgate.net |
The versatility of this compound as a synthetic intermediate positions it as a promising candidate for the development of novel functional materials with tailored electronic and optical properties.
Computational Investigations and Theoretical Chemistry
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels.
A DFT study would begin with the optimization of the molecular geometry of 5-Bromo-2-(2-methoxyethoxy)pyrimidine to find its most stable three-dimensional arrangement of atoms. This involves calculating the forces on each atom and minimizing the total energy of the molecule. Once the optimal structure is determined, vibrational frequency calculations are typically performed. These calculations can predict the infrared and Raman spectra of the molecule, which can be used to characterize it and confirm the nature of the optimized structure as a true energy minimum.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. MEP surfaces are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.
Reactivity descriptors, such as Fukui functions, are derived from conceptual DFT and provide more quantitative information about the reactivity of different atomic sites within a molecule. Fukui functions can distinguish between sites susceptible to nucleophilic attack, electrophilic attack, or radical attack.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the bromine atom at the 5-position could potentially undergo nucleophilic substitution. Computational methods can be used to model the entire reaction pathway, including the reactants, products, and any intermediates. A key aspect of these studies is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate and determines the activation energy and rate of the reaction.
Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic transitions of 5-Bromo-2-(2-methoxyethoxy)pyrimidine, which would be elucidated by UV-Vis spectroscopy, have not been specifically documented in published research. This analytical technique measures the absorption of ultraviolet and visible light by a molecule, providing insights into the electronic structure and the presence of chromophores.
For a compound like this compound, the pyrimidine (B1678525) ring constitutes the primary chromophore. The electronic transitions would likely involve the π electrons of the aromatic system and the non-bonding electrons on the nitrogen and oxygen atoms. Typically, pyrimidine and its derivatives exhibit π → π* and n → π* transitions. The π → π* transitions are generally of higher energy (occur at shorter wavelengths) and have higher molar absorptivity, while the n → π* transitions are of lower energy (occur at longer wavelengths) and are typically less intense.
The presence of the bromine atom and the methoxyethoxy group as substituents on the pyrimidine ring would be expected to influence the position and intensity of these absorption bands. These substituents can act as auxochromes, causing a shift in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and can also affect the intensity of the absorption. However, without experimental data, the precise λmax values and molar absorptivity coefficients for this compound remain undetermined.
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
| π → π | Data not available | Data not available |
| n → π | Data not available | Data not available |
Note: This table is a representation of the types of data that would be obtained from a UV-Vis spectroscopic analysis. The values are not available in the current literature.
X-ray Crystallography for Solid-State Structural Determination
A crystallographic study of this compound would reveal the geometry of the pyrimidine ring, which is expected to be planar. It would also determine the conformation of the flexible 2-methoxyethoxy side chain. Intermolecular interactions, such as halogen bonding involving the bromine atom, hydrogen bonding, and van der Waals forces, would be identified, providing insight into how the molecules are arranged in the crystal lattice. This information is crucial for understanding the physical properties of the compound in its solid form.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
Note: This table illustrates the type of parameters that would be determined from a single-crystal X-ray diffraction study. The specific data for this compound are not available in the reviewed literature.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The imperative for green chemistry is driving the development of more efficient and environmentally benign synthetic routes to 5-Bromo-2-(2-methoxyethoxy)pyrimidine and its derivatives. Traditional synthetic methods often rely on harsh reagents and generate significant waste. rasayanjournal.co.inpowertechjournal.com Future research will likely prioritize the adoption of sustainable practices.
Key areas of investigation include:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times, increase yields, and minimize the use of hazardous solvents. rasayanjournal.co.inpowertechjournal.com
Solventless Approaches: Conducting reactions in the absence of solvents is a cornerstone of green chemistry, reducing both environmental impact and purification costs. rasayanjournal.co.in
Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a complex product, offer high atom economy and procedural simplicity. rasayanjournal.co.in
Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. rasayanjournal.co.in
Biocatalysis: Employing enzymes as catalysts offers high selectivity and mild reaction conditions, aligning perfectly with the principles of green chemistry. powertechjournal.com
| Methodology | Key Advantages | Potential Application to this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. rasayanjournal.co.inpowertechjournal.com | Accelerating the initial synthesis and subsequent derivatization reactions. |
| Solventless Reactions | Minimizes solvent waste, simplifies purification. rasayanjournal.co.in | Development of solid-state or neat reaction conditions for synthesis and modification. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. rasayanjournal.co.in | One-pot synthesis of complex derivatives from simple precursors. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. powertechjournal.com | Enzymatic resolution of chiral derivatives or regioselective modifications. |
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of the this compound core is crucial for tuning its properties for specific applications. Future research will undoubtedly focus on the discovery and implementation of novel catalytic systems to expand the repertoire of accessible derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are well-established for the functionalization of halopyrimidines. researchgate.netrsc.org However, the exploration of more sustainable and versatile catalysts is an active area of research. This includes the development of catalysts based on more abundant and less toxic metals, as well as novel ligand designs that enhance catalytic activity and selectivity. mdpi.com
Furthermore, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations that are difficult to achieve with traditional methods. mdpi.com The application of photoredox catalysis to the derivatization of this compound could open up new avenues for C-H functionalization and other novel transformations. Biocatalytic approaches also hold promise for highly selective derivatizations under mild conditions.
Investigation of Stereoselective Transformations for Chiral Derivatives
The synthesis of chiral molecules is of paramount importance in drug discovery, as the stereochemistry of a compound can profoundly influence its biological activity. The development of stereoselective transformations to generate chiral derivatives of this compound is a significant and largely unexplored research area.
Promising strategies for introducing chirality include:
Asymmetric Catalysis: The use of chiral catalysts, such as rhodium complexes for asymmetric allylation or organocatalysts for asymmetric cyclopropanation, can facilitate the enantioselective synthesis of pyrimidine (B1678525) derivatives. nih.govrsc.org
Biocatalysis: Enzymes, such as DHAP-dependent aldolases, can be employed to catalyze stereoselective aldol (B89426) additions, leading to the formation of chiral acyclic nucleoside analogues. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct chiral pyrimidine derivatives is another viable approach.
The ability to control the three-dimensional arrangement of atoms in derivatives of this compound will be critical for developing next-generation therapeutics and functional materials.
Advanced Computational Design of Derivatives with Tuned Reactivity Profiles
In recent years, computational chemistry has become an indispensable tool in drug design and materials science. researchgate.net Advanced computational methods can be leveraged to design derivatives of this compound with precisely tuned reactivity profiles.
Techniques such as Density Functional Theory (DFT) can be used to predict the electronic properties and reactivity of molecules, guiding the rational design of new derivatives. jchemrev.com Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the structural features of pyrimidine derivatives and their biological activity, enabling the in silico screening of virtual compound libraries. nih.gov Molecular docking simulations can predict the binding modes of pyrimidine-based inhibitors to their biological targets, providing insights for the design of more potent and selective compounds. eurekaselect.comnih.gov
By integrating computational design with experimental synthesis, researchers can accelerate the discovery and optimization of novel compounds with desired properties.
| Computational Method | Application in Pyrimidine Derivative Design | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity indices, and reaction mechanisms. jchemrev.com | Rational design of derivatives with specific electronic properties and reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. nih.gov | Prediction of the activity of virtual compounds and prioritization for synthesis. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. eurekaselect.comnih.gov | Design of potent and selective enzyme inhibitors or receptor ligands. |
Integration with High-Throughput Screening for New Chemical Entities
High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of compounds. nih.gov The integration of HTS with combinatorial libraries of this compound derivatives represents a promising strategy for the discovery of new chemical entities with therapeutic potential.
A particularly exciting development is the use of DNA-encoded libraries (DELs). nih.govacs.org DEL technology allows for the synthesis and screening of vast libraries of compounds, where each molecule is tagged with a unique DNA barcode for identification. nih.gov The creation of pyrimidine-focused DELs would enable the efficient screening of millions to billions of derivatives against a wide range of biological targets, significantly accelerating the hit identification process in drug discovery. nih.govacs.org This approach has the potential to uncover novel inhibitors for various diseases, including cancer and viral infections. nih.govnih.gov
Q & A
Q. What are the standard synthetic protocols for preparing 5-Bromo-2-(2-methoxyethoxy)pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine) at the 5-position of a pyrimidine core with a 2-methoxyethoxy group under basic conditions (e.g., NaH or K₂CO₃ in polar aprotic solvents like DMF or THF). Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 substrate:reagent) are critical for minimizing side products like dehalogenated byproducts . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Evidence from analogous syntheses shows yields ranging from 60–85% depending on precursor purity and reaction time optimization .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxyethoxy group integration at δ ~3.5–4.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 247.0).
- Elemental Analysis : Validate Br content (~32.4% theoretical).
- HPLC-PDA : Purity assessment (>98%) with C18 columns and acetonitrile/water mobile phases.
Note: Vendor-provided data may be insufficient; independent validation is recommended, especially for intermediates lacking certified analytical profiles .
Q. How should researchers handle and store this compound to ensure stability?
Store in sealed, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the methoxyethoxy group. Conduct periodic TLC or HPLC checks for decomposition (e.g., bromine loss or ether cleavage). For short-term use, desiccants like molecular sieves in storage vials can mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum mechanical calculations (DFT) predict reaction pathways and transition states to identify energetically favorable conditions. For example, modeling the nucleophilic substitution mechanism can guide solvent selection (e.g., THF vs. DMF polarity effects) or catalyst use. Reaction path sampling, as implemented in tools like GRRM, helps narrow experimental parameters (temperature, base strength) to reduce trial-and-error approaches . Coupling computational predictions with high-throughput experimentation (HTE) accelerates optimization, particularly for scaling reactions from milligram to gram quantities .
Q. How to resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Discrepancies in Suzuki or Buchwald-Hartwig coupling yields may arise from competing side reactions (e.g., bromine displacement vs. ether cleavage). Methodological strategies include:
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.
- Ligand Screening : Test phosphine (XPhos) or N-heterocyclic carbene (NHC) ligands to suppress undesired pathways.
- Isotopic Labeling : Use O-labeled methoxyethoxy groups to trace decomposition routes.
Cross-referencing with structurally similar compounds (e.g., 5-Bromo-2-methoxypyrimidine) provides insights into electronic effects of substituents on reactivity .
Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?
- Membrane Separation : Nanofiltration membranes (MWCO 200–300 Da) can separate target molecules from smaller byproducts (e.g., salts or residual solvents).
- Preparative SFC : Supercritical fluid chromatography (CO₂/MeOH) resolves closely eluting impurities, especially stereoisomers or regioisomers.
- Crystallography-Driven Purification : X-ray diffraction of crude mixtures identifies crystalline phases for selective crystallization .
Q. How does the methoxyethoxy group influence regioselectivity in derivatization reactions?
The electron-donating methoxyethoxy group directs electrophilic substitution to the para-position (C4) of the pyrimidine ring. For example, in palladium-catalyzed aminations, steric and electronic effects favor coupling at C4 over C6. Computational electrostatic potential maps (MEPs) and Hammett constants (σ⁺) quantify directing effects, aiding in predicting reaction outcomes for novel derivatives .
Cross-Disciplinary and Methodological Questions
Q. What reactor designs improve scalability for synthesizing this compound?
- Microreactor Systems : Enhance heat/mass transfer for exothermic reactions (e.g., bromination), reducing hotspots and improving yield consistency.
- Continuous Flow Reactors : Enable real-time monitoring and adjustment of reaction parameters (pH, temperature) via integrated PAT (Process Analytical Technology) tools like Raman spectroscopy.
- Oscillatory Baffled Reactors : Mitigate fouling in viscous reaction mixtures, common in polyether-containing syntheses .
Q. How to analyze decomposition pathways under varying experimental conditions?
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation products via GC-MS or MALDI-TOF.
- Mechanistic Probes : Use radical scavengers (e.g., BHT) to test for radical-mediated ether bond cleavage.
- Computational Degradation Modeling : Apply QSPR models to predict stability under storage or reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
